molecular formula C29H34ClNO4 B2636021 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride CAS No. 2172495-51-9

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride

Cat. No.: B2636021
CAS No.: 2172495-51-9
M. Wt: 496.04
InChI Key: AQSFTMAQZFPHSK-UHFFFAOYSA-N
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Description

1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a tertiary amine derivative hydrochloride, often used as a reference standard in the development and validation of analytical methods for cardiac drugs and beta blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 1-naphthol with epichlorohydrin to form 3-(naphthalen-1-yloxy)propan-2-ol.

    Amine Introduction: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amine group, forming 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol].

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl ether positions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of other beta blockers, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

    Propranolol Hydrochloride: A widely used beta blocker with a similar structure but different pharmacokinetic properties.

    Atenolol: Another beta blocker with a different side chain, leading to variations in its pharmacological profile.

    Metoprolol: Similar in action but differs in its metabolic pathway and duration of action.

Uniqueness: 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride is unique due to its specific structural configuration, which provides distinct binding affinities and pharmacological effects compared to other beta blockers. Its dual naphthyl ether groups contribute to its unique interaction with beta-adrenergic receptors, potentially offering different therapeutic benefits .

Properties

IUPAC Name

1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4.ClH/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29;/h3-16,21,24-25,31-32H,17-20H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFTMAQZFPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172495-51-9
Record name Propranolol EP Impurity B Hydrochloride
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